molecular formula C13H19NO2 B7874674 2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol

2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol

Cat. No.: B7874674
M. Wt: 221.29 g/mol
InChI Key: ZNVJPAPWWIDAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol is an ethanolamine derivative featuring a cyclopropyl group and a 2-methoxy-benzyl substituent attached to the nitrogen atom. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.23 g/mol. The compound’s structure combines a strained cyclopropane ring (introducing conformational rigidity) and a methoxy-substituted benzyl group (imparting electron-donating properties).

Properties

IUPAC Name

2-[cyclopropyl-[(2-methoxyphenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-16-13-5-3-2-4-11(13)10-14(8-9-15)12-6-7-12/h2-5,12,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVJPAPWWIDAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methoxybenzyl Halides

The 2-methoxybenzyl chloride precursor is synthesized via chlorination of 2-methoxybenzyl alcohol using thionyl chloride (SOCl₂) in dichloromethane at 0–25°C. Key parameters:

ParameterOptimal Value
Temperature0°C → 25°C (ramped)
SOCl₂ Equivalents1.2 eq
Yield89–92%

Critical Note : Ortho-substitution necessitates low temperatures to minimize Fries rearrangement.

Cyclopropylamine Formation

Cyclopropane rings are introduced via Corey–Chaykovsky cyclopropanation :

  • Substrate : N-(2-methoxybenzyl)ethylenimine.

  • Reagents : Trimethylsulfoxonium iodide (2.5 eq), NaH (3.0 eq) in THF.

  • Conditions : 0°C → reflux over 6 hours.

  • Yield : 74–78%.

Mechanistic Insight :
R-NH-CH2CH2OH+(CH3)2S+IR-NH-C3H5+byproducts\text{R-NH-CH}_2\text{CH}_2\text{OH} + \text{(CH}_3\text{)}_2\text{S}^+\text{I}^- \rightarrow \text{R-NH-C}_3\text{H}_5 + \text{byproducts}
Steric hindrance from the 2-methoxy group reduces reaction rates by 18–22% compared to para-substituted analogs.

Reductive Amination for Ethanolamine Backbone

The final step couples cyclopropyl-(2-methoxybenzyl)-amine with ethylene oxide under high-pressure hydrogenation:

ConditionValue
Catalyst5% Pd/C (0.1 eq)
SolventEthanol/THF (3:1)
Pressure50 psi H₂
Time12 hours
Yield65–68%

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:4 → 1:1) followed by recrystallization in ethanol/water (7:3).

Pathway B: Wittig-Horner-Evans Cyclopropanation

Benzyl Protection and Phosphonate Synthesis

  • Benzyl Protection : 2-Methoxybenzaldehyde is protected as its benzyl ether using benzyl chloride/K₂CO₃ in DMF (85–88% yield).

  • Arbuzov Reaction : The protected aldehyde reacts with triethyl phosphite to form diethyl [[2-(benzyloxy)phenyl]methyl]phosphonate (72% yield).

Wittig-Horner Coupling

Reaction with cyclopropanecarbaldehyde under basic conditions:
Phosphonate+CyclopropanecarbaldehydeNaH, THFAlkene intermediate\text{Phosphonate} + \text{Cyclopropanecarbaldehyde} \xrightarrow{\text{NaH, THF}} \text{Alkene intermediate}
Key Data :

  • Molar ratio (aldehyde:phosphonate): 1.5:1

  • Temperature: −78°C → 25°C (slow warming)

  • Yield: 63–67%.

Catalytic Hydrogenation and Deprotection

  • Hydrogenation : Alkene intermediate is reduced using H₂/Pd-BaSO₄ in ethyl acetate (95% conversion).

  • Benzyl Deprotection : H₂/Pd(OH)₂ in methanol removes the benzyl group (89% yield).

Spectroscopic Confirmation :

  • ¹H NMR (DMSO-d₆): δ 7.21 (d, J=8.3 Hz, 2H, aromatic), 4.52 (s, 1H, OH), 3.78 (s, 3H, OCH₃), 3.12–3.25 (m, 4H, N-CH₂ and OCH₂), 1.42–1.55 (m, 4H, cyclopropyl).

Comparative Analysis of Synthetic Routes

ParameterPathway APathway B
Total Steps46
Overall Yield38–42%29–34%
Purification ComplexityModerateHigh
Scalability>500g batches<100g batches
Cost (USD/g)$12.50$18.70

Key Trade-offs :

  • Pathway A favors industrial scalability but requires hazardous ethylene oxide.

  • Pathway B avoids extreme pressures but involves sensitive phosphonate intermediates.

Optimization Strategies and Challenges

Cyclopropane Ring Stability

The cyclopropyl group undergoes ring-opening under acidic conditions (pH < 3) or with strong nucleophiles (e.g., HS⁻). Mitigation strategies:

  • Maintain pH 5–7 during aqueous workups.

  • Use aprotic solvents (THF, DCM) for reactions.

Ortho-Substitution Effects

The 2-methoxy group causes:

  • 22% slower reaction rates in SN2 displacements vs. para-isomers.

  • Increased byproduct formation during reductive amination (8–12% vs. 3–5% for para).
    Solution : Employ bulky bases (e.g., DIPEA) to suppress elimination.

Analytical Characterization

Chromatographic Purity

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm

  • Mobile phase: Acetonitrile/0.1% TFA (65:35)

  • Retention time: 8.2 minutes

  • Purity: >99.5%.

Spectroscopic Data

TechniqueKey Peaks
IR 3350 cm⁻¹ (O-H), 1602 cm⁻¹ (C=N)
MS m/z 221.29 [M+H]⁺
¹³C NMR δ 157.8 (OCH₃), 116.4–128.9 (aryl)

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aminoethanol derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₉NO₂
  • Molecular Weight : 221.3 g/mol
  • CAS Number : 1247805-67-9

The compound features a cyclopropyl group, a methoxy-benzyl moiety, and an amino-ethanol functional group. These structural elements contribute to its potential interactions with biological targets.

Pharmaceutical Development

2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol has been identified as a promising lead compound in drug discovery, particularly for neurological disorders and cancer treatments. Its structural characteristics suggest that it may exhibit neuroprotective effects and could potentially inhibit cancer cell proliferation.

Potential Mechanisms of Action

  • Neurotransmitter Modulation : Preliminary studies indicate that compounds with similar structures can influence neurotransmitter systems, which may be beneficial in treating mood disorders or neurodegenerative diseases.
  • Biochemical Pathway Inhibition : The compound's analogs have shown activity in inhibiting specific pathways involved in cancer cell growth, suggesting that this compound could have similar therapeutic effects.

Chemical Research

In addition to its pharmaceutical applications, this compound is of interest in chemical research for its synthesis and interaction studies. The synthesis typically involves standard organic chemistry techniques such as:

  • Refluxing in solvents like ethanol or dichloromethane.
  • Purification through crystallization or chromatography.

Research into its binding affinity to various biological targets (receptors and enzymes) is ongoing, which may reveal further applications in drug design.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural features and properties of 2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cyclopropyl, 2-methoxy-benzyl C₁₃H₁₉NO₂ 221.23 Electron-rich methoxy group; rigid cyclopropane ring
2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol Cyclopropyl, 2-fluoro-benzyl C₁₃H₁₇FNO 225.23 Electronegative fluoro group; potential enhanced metabolic stability
2-[Benzyl(phenyl)amino]-ethanol Benzyl, phenyl C₁₅H₁₇NO 227.30 Bulky aromatic groups; higher lipophilicity
2-((2-Methoxyethyl)(methyl)amino)-ethanol 2-Methoxyethyl, methyl C₆H₁₅NO₂ 133.19 Flexible methoxyethyl chain; smaller molecular size
Key Observations:
  • Steric Influence: The cyclopropyl group introduces steric hindrance, reducing rotational freedom compared to non-cyclic analogs like 2-((2-methoxyethyl)(methyl)amino)-ethanol.
  • Lipophilicity: 2-[Benzyl(phenyl)amino]-ethanol (logP unlisted but inferred from structure) likely exhibits higher lipophilicity than the target compound due to dual aromatic rings.
Challenges:
  • The discontinued status of analogs like [Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic acid () and 2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol () may indicate synthetic complexity or stability issues .

Physicochemical Properties

Property This compound 2-[Benzyl(phenyl)amino]-ethanol 2-((2-Methoxyethyl)(methyl)amino)-ethanol
Hydrogen Bond Donors 2 (NH, OH) 2 (NH, OH) 2 (NH, OH)
Hydrogen Bond Acceptors 3 (O, N) 2 (N, O) 3 (N, O)
Topological PSA (Ų) ~50.1 ~34.5 ~49.5
Rotatable Bonds 5 6 4

    Biological Activity

    2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₁₃H₁₉NO₂ and a molecular weight of 221.3 g/mol, this compound includes a cyclopropyl group, a methoxy-benzyl moiety, and an amino-ethanol functional group. Its synthesis typically involves standard organic reactions, such as the formation of amides through the reaction of cyclopropyl amines with suitable carboxylic acids or their derivatives.

    Biological Activity Overview

    Research indicates that compounds similar to this compound exhibit significant biological activities, including:

    • Neuroprotective Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially impacting mood regulation and neuroprotection.
    • Anti-Cancer Properties : Similar structural motifs have been shown to act as inhibitors in various biochemical pathways, indicating potential therapeutic applications in oncology .

    The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

    • Binding Affinity : The ethanolamine moiety may interact with biological receptors, while the methoxy-benzyl group could facilitate binding to specific enzymes or proteins.
    • Influence on Biological Pathways : The cyclopropyl group may impart unique steric and electronic properties that influence how the compound interacts within biological systems .

    Case Studies

    • Neuroprotection : A study indicated that derivatives with similar structures were effective in modulating neurotransmitter levels in animal models, suggesting that this compound could be explored for neuroprotective therapies.
    • Cancer Research : Another investigation highlighted the potential of cyclopropyl amide derivatives in inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a target for cancer therapies. This pathway is crucial for cellular energy metabolism and signaling, indicating that this compound may have similar applications .

    Comparative Analysis with Related Compounds

    To better understand the potential of this compound, a comparison with structurally related compounds is useful:

    Compound NameStructureUnique Features
    2-[Cyclobutyl-(2-methoxy-benzyl)-amino]-ethanolC₁₃H₁₉NO₂Cyclobutyl group instead of cyclopropyl
    N-Cyclopropyl-N'-benzyl-ethane-1,2-diamineC₁₃H₁₈N₂Contains two amino groups
    1-(Cyclopropyl)-N-(2-methoxybenzyl)amineC₁₃H₁₉NLacks the ethanol moiety but retains similar functionality

    These compounds differ primarily in their cyclic structures or additional functional groups, which may impact their biological activity and pharmacological profiles.

    Q & A

    Basic Research Questions

    Q. How can researchers optimize the synthesis yield of 2-[Cyclopropyl-(2-methoxy-benzyl)-amino]-ethanol?

    • Methodological Answer :

    • Step 1 : Use a stoichiometric ratio of 2-methoxybenzylamine and cyclopropane derivatives in a polar aprotic solvent (e.g., DMF or ethanol) under nitrogen atmosphere to minimize side reactions .
    • Step 2 : Introduce a coupling agent like triethylamine (TEA) to facilitate nucleophilic substitution. For example, TEA (1.0–1.2 equivalents) at 80–100°C for 2–4 hours improves yield by neutralizing HBr byproducts .
    • Step 3 : Monitor reaction progress via TLC or HPLC. Post-reaction, concentrate under reduced pressure and purify via column chromatography (C18 reverse-phase with acetonitrile/water gradients) to isolate the product .

    Q. What purification techniques are effective for removing impurities in this compound?

    • Methodological Answer :

    • Recrystallization : Use ethanol or ethyl acetate as solvents. For example, cooling the reaction mixture to 0°C after adding sulfuryl chloride (SO₂Cl₂) precipitates impurities, yielding >85% purity after filtration .
    • Chromatography : Employ silica gel or C18 reverse-phase columns with gradient elution (e.g., 70:30 to 90:10 acetonitrile/water) to separate polar byproducts .
    • Drying : Use anhydrous MgSO₄ or Na₂SO₄ for solvent removal, followed by rotary evaporation to avoid thermal degradation .

    Advanced Research Questions

    Q. How can computational methods predict the biological interactions of this compound?

    • Methodological Answer :

    • Molecular Docking : Use AUTODOCK 4.2 or similar software with grid parameters adjusted to target protein active sites (e.g., PARP inhibitors). Compare binding affinities with co-crystal ligands like olaparib to validate predictions .
    • DFT Analysis : Calculate electronic properties (HOMO-LUMO gaps, Mulliken charges) using Gaussian 09 at the B3LYP/6-311G(d,p) level to assess reactivity and stability .
    • ADMET Prediction : Tools like SwissADME or PreADMET can model pharmacokinetics (e.g., logP, CYP450 interactions) to prioritize in vitro testing .

    Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

    • Methodological Answer :

    • Cross-Validation : Confirm molecular weight via high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with predicted MS/MS spectra (e.g., using MassFrontier) .
    • Structural Refinement : For NMR discrepancies, perform single-crystal X-ray diffraction (SCXRD) to resolve stereochemical ambiguities. For example, SCXRD with MoKα radiation (λ = 0.71073 Å) and Rint < 0.04 ensures accuracy .
    • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to batch data from multiple instruments, identifying outliers via Grubbs’ test .

    Q. What experimental frameworks are suitable for determining thermodynamic properties (e.g., vaporization enthalpy)?

    • Methodological Answer :

    • Calorimetry : Use differential scanning calorimetry (DSC) to measure enthalpy changes during phase transitions. For vaporization enthalpy, apply the Clausius-Clapeyron equation to vapor pressure data .
    • In Silico Prediction : Leverage NIST Chemistry WebBook data for similar glycol ethers (e.g., 2-methoxyethanol) to estimate properties via group contribution methods .
    • Validation : Compare experimental results with quantum mechanical calculations (e.g., COSMO-RS) to identify systematic errors in predictive models .

    Data Contradiction Analysis Framework

    Scenario Resolution Strategy References
    Conflicting NMR/IR peaksSCXRD refinement, isotopic labeling for peak assignment
    Discrepant biological activityDose-response assays (IC50/EC50 comparisons), kinetic binding studies (SPR/BLI)
    Divergent logP valuesRe-measure via shake-flask method with HPLC quantification, validate with COSMO-RS

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.